

# Application Note: High-Resolution Mass Spectrometry of N-Butyl Nortadalafil

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## Compound of Interest

Compound Name: *N-Butyl Nortadalafil*

Cat. No.: *B137380*

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## Abstract

This document provides a detailed application note and protocol for the identification and characterization of **N-Butyl Nortadalafil**, an analog of Tadalafil, using high-resolution mass spectrometry (HRMS). **N-Butyl Nortadalafil** has a molecular formula of  $C_{25}H_{25}N_3O_4$  and a molecular weight of 431.48.<sup>[1][2]</sup> This guide includes a comprehensive experimental protocol for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and details on the predicted fragmentation pathway of the molecule. The information presented is intended to assist researchers in the accurate detection and structural elucidation of this compound in various matrices.

## Introduction

**N-Butyl Nortadalafil** is an analog of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. As with other Tadalafil analogs, **N-Butyl Nortadalafil** may be encountered as an undeclared ingredient in dietary supplements, necessitating robust analytical methods for its detection and characterization. High-resolution mass spectrometry, coupled with liquid chromatography, offers the sensitivity and specificity required for the unambiguous identification of such compounds.

This application note outlines a comprehensive approach to the analysis of **N-Butyl Nortadalafil** by HRMS, providing researchers with the necessary protocols and expected

outcomes.

## Experimental Protocols

### Sample Preparation

The following protocol is a general guideline for the extraction of **N-Butyl Nortadalafil** from a solid matrix, such as a dietary supplement capsule or tablet.

Materials:

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm)

Protocol:

- Accurately weigh a representative portion of the homogenized sample (e.g., 100 mg).
- Add 10 mL of methanol to the sample in a suitable tube.
- Vortex the sample for 5 minutes to ensure thorough extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
- Dilute the filtered extract with an appropriate volume of mobile phase B (see section 2.2) to a final concentration suitable for LC-MS analysis.

## Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 $\mu$ L

Table 2: High-Resolution Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Gas Temperature	325 °C
Gas Flow	8 L/min
Nebulizer Pressure	45 psi
Mass Range	m/z 100 - 1000
Acquisition Mode	Full Scan and Targeted MS/MS
Collision Energy (for MS/MS)	Stepped (e.g., 10, 20, 40 eV)

## Data Presentation and Analysis

The primary ion expected in the full scan mass spectrum of **N-Butyl Nortadalafil** is the protonated molecule,  $[M+H]^+$ , at an m/z of approximately 432.1921, corresponding to the molecular formula  $C_{25}H_{26}N_3O_4^+$ .

## Predicted Fragmentation Pathway

Based on the known fragmentation of Tadalafil and its analogs, a proposed fragmentation pathway for **N-Butyl Nortadalafil** is presented below.<sup>[3]</sup> Studies on Tadalafil analogs consistently show characteristic fragment ions, particularly at m/z 135 and 169, which arise from specific cleavages of the molecular structure.<sup>[3][4]</sup>

Table 3: Predicted High-Resolution Mass Fragments of **N-Butyl Nortadalafil**

Predicted m/z	Proposed Fragment Structure/Formula
432.1921	$[C_{25}H_{25}N_3O_4 + H]^+$ (Protonated Molecule)
282.1234	$[C_{17}H_{16}N_2O_2]^+$
268.1077	$[C_{16}H_{14}N_2O_2]^+$
169.0652	$[C_{10}H_9N_2O]^+$
135.0441	$[C_8H_7O_2]^+$ (Benzodioxole moiety)

Note: The exact masses are calculated based on the elemental composition.

## Visualizations

Caption: Experimental workflow for the analysis of **N-Butyl Nortadalafil**.

Caption: Proposed fragmentation pathway of **N-Butyl Nortadalafil**.

## Conclusion

The methods described in this application note provide a robust framework for the high-resolution mass spectrometric analysis of **N-Butyl Nortadalafil**. The detailed experimental protocol, coupled with the predicted fragmentation data, will aid researchers in the confident identification and structural confirmation of this Tadalafil analog. The application of these methodologies is crucial for quality control in the pharmaceutical industry and for the detection of undeclared substances in dietary supplements.

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